2-Amino-1,3-thiazole-4,5-dicarboxamide
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Overview
Description
2-Amino-1,3-thiazole-4,5-dicarboxamide is a chemical compound with the molecular formula C5H6N4O2S . It is a derivative of 2-aminothiazole, which is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .
Synthesis Analysis
2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide . The yield of the synthesized compounds was around 50%, with a melting point of 196–198 °C .Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole core, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
2-Aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They have also shown significant antibacterial and antifungal potential .Physical and Chemical Properties Analysis
This compound is a light yellow crystal with a molar mass of 186.192 Da . It is soluble in water, alcohols, and diethyl ether .Scientific Research Applications
Dual Src/Abl Kinase Inhibitor for Antitumor Activity
A study by Lombardo et al. (2004) highlighted the discovery of a compound with potent antitumor activity in preclinical assays, demonstrating its application in oncology, particularly against chronic myelogenous leukemia (CML). This research underscores the potential of 2-Amino-1,3-thiazole derivatives in targeted cancer therapy L. Lombardo et al., 2004.
Efficient Access to Thiazoline‐4‐carboxylates and Cysteine Derivatives
Research conducted by Nötzel et al. (2001) provided an efficient methodology to access thiazoline‐4‐carboxylates and cysteine derivatives incorporating cyclopropyl groups. This work is significant for the synthesis of structurally diverse compounds that could find applications in drug development and biochemical studies M. W. Nötzel et al., 2001.
Synthesis of Thiazoles via Chemoselective Thionation-Cyclization
Kumar et al. (2013) developed an efficient route for synthesizing 2,4,5-trisubstituted thiazoles, highlighting the versatility of 2-Amino-1,3-thiazole derivatives in synthesizing compounds with potential therapeutic applications. This demonstrates the compound's utility in constructing complex thiazole derivatives S. V. Kumar et al., 2013.
Solid Phase Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives
A study by Kim et al. (2019) on the solid-phase synthesis of 2-amino-5-carboxamide thiazole derivatives reveals the potential of 2-Amino-1,3-thiazole-4,5-dicarboxamide in facilitating the development of compounds with desirable physicochemical properties for drug discovery Ye-ji Kim et al., 2019.
Antimicrobial Activity of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives
Research by Alhameed et al. (2019) synthesized and evaluated the antimicrobial activity of thiazolidine-2,4-dione carboxamide and amino acid derivatives, showcasing the application of 2-Amino-1,3-thiazole derivatives in developing compounds with antibacterial and antifungal properties Rakia Abd Alhameed et al., 2019.
Safety and Hazards
Future Directions
2-Amino-1,3-thiazole-4,5-dicarboxamide and its derivatives have shown promising results in anticancer drug discovery . Future research could focus on decreasing drug resistance and reducing unpleasant side effects . The information from the studies on 2-aminothiazole derivatives will be useful for future innovation .
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is suggested that 2-aminothiazole derivatives interact with a hydrophobic pocket . Additionally, some compounds similar to 2-Amino-1,3-thiazole-4,5-dicarboxamide, such as voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
It is known that 2-aminothiazole derivatives can affect various biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could potentially influence its bioavailability.
Action Environment
It is known that the compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Amino-1,3-thiazole-4,5-dicarboxamide is a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Cellular Effects
This compound has shown significant effects on various types of cells. It has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that this compound has a high binding affinity with the target enzyme UDP-N-acetylmuramate/l-alanine ligase .
Properties
IUPAC Name |
2-amino-1,3-thiazole-4,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c6-3(10)1-2(4(7)11)12-5(8)9-1/h(H2,6,10)(H2,7,11)(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHFEZUVHYWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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